4-Ethoxybenzoyl chloride
Overview
Description
4-Ethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO2This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzoyl chloride can be synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 4-ethoxybenzoic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride functional group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Alcohols: Reacts with alcohols to form esters. This reaction often requires a catalyst such as pyridine.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Synthesis Applications
4-Ethoxybenzoyl chloride serves as a crucial reagent in organic synthesis. Its primary applications include:
- Preparation of Esters : Through acylation reactions with alcohols, it facilitates the formation of various esters, which are significant in both industrial and pharmaceutical applications.
- Synthesis of Amides : Reacting with amines allows for the production of amides, which are essential building blocks in drug design and agrochemical formulations .
Pharmaceutical Applications
The compound is extensively studied for its potential in pharmaceutical chemistry:
- Drug Development : By modifying amino acids or peptides, this compound can alter biological functions, aiding in the design of new therapeutic agents. For instance, its acylation reactions can enhance the efficacy of peptide-based drugs by improving their stability and bioavailability.
- Case Study - Peptide Modification : Research has indicated that acylation with this compound can significantly influence the pharmacokinetic properties of certain peptides, leading to improved therapeutic outcomes.
Agrochemical Applications
In agrochemistry, this compound is used to synthesize various agrochemical compounds:
- Pesticide Formulations : The compound can be utilized to create active ingredients in pesticides by modifying existing molecules to enhance their efficacy against pests.
Material Science Applications
This compound finds applications in material science as well:
- Polymer Chemistry : It is employed as a reagent in the synthesis of polymers where specific functional groups are required to impart desired properties to the materials.
Safety and Handling
Due to its corrosive nature, proper safety measures are essential when handling this compound:
Mechanism of Action
The mechanism of action of 4-ethoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and thioesters, where the compound transfers its acyl group to the nucleophile .
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Fluorobenzoyl chloride: Contains a fluorine atom instead of an ethoxy group.
4-Nitrobenzoyl chloride: Contains a nitro group instead of an ethoxy group.
Uniqueness: 4-Ethoxybenzoyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting products. The ethoxy group can provide different steric and electronic effects compared to other substituents like methoxy, fluoro, or nitro groups .
Biological Activity
4-Ethoxybenzoyl chloride (C9H9ClO2) is an aromatic acyl chloride that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure allows for various modifications that can enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C9H9ClO2
- Molecular Weight : 182.62 g/mol
- Appearance : Light yellow solid
- Solubility : Soluble in organic solvents like acetone and dichloromethane.
Synthesis
The synthesis of this compound typically involves the acylation of 4-ethoxybenzoic acid using thionyl chloride or phosgene as a chlorinating agent. The general reaction can be summarized as follows:
This method yields high purity and good yields, making it suitable for further biological evaluations.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this acyl chloride have shown efficacy against various protozoan parasites such as Trypanosoma cruzi and Leishmania donovani.
A notable study evaluated a series of benzoyl derivatives, including those derived from this compound, against P. falciparum (the causative agent of malaria). The results demonstrated moderate to high activity, with some compounds displaying a selective inhibition profile against resistant strains .
Compound | Activity Against P. falciparum | Activity Against T. gondii |
---|---|---|
This compound Derivative 1 | Moderate | Weak |
This compound Derivative 2 | High | Moderate |
Structure-Activity Relationships (SAR)
The SAR studies have been crucial in understanding how modifications to the 4-ethoxybenzoyl structure affect its biological activity. For example, substituents on the aromatic ring can significantly influence the potency and selectivity of these compounds against specific pathogens.
In one study, modifications at the para position of the benzene ring were found to enhance anti-leishmanial activity, suggesting that electronic effects and steric hindrance play critical roles in the biological efficacy of these compounds .
Case Study 1: Anti-Protazoal Activity
A detailed investigation was conducted on a series of compounds derived from this compound against T. b. rhodesiense, T. cruzi, and L. donovani. The study reported that several derivatives exhibited potent activity with IC50 values in low micromolar ranges. The most promising compound displayed an IC50 value of 0.5 µM against L. donovani, indicating its potential as a lead compound for further development .
Case Study 2: Toxicity Assessment
Toxicity studies were performed on selected derivatives using rat skeletal myoblasts (L6 cell line). The results indicated that while some compounds exhibited effective anti-protozoal activity, they also showed moderate cytotoxicity at higher concentrations. This highlights the importance of balancing efficacy with safety in drug development .
Properties
IUPAC Name |
4-ethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQUESMILVIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167565 | |
Record name | 4-Ethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-46-7 | |
Record name | 4-Ethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16331-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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